TAS2R10 Bitter Taste Receptor Activation: EC50 Comparison Between Denatonium Benzoate and Chloroquine
In a cell-based functional assay measuring TAS2R bitter taste receptor activation, denatonium benzoate activated TAS2R10 with an EC50 of 8.3 µM. When compared against chloroquine—another synthetic bitterant used in receptor pharmacology studies—denatonium was 6.1-fold more potent, with pEC50 values of 4.7 ± 0.1 for denatonium and 3.8 ± 0.1 for chloroquine, respectively [1]. This differential was observed in isolated guinea-pig airway smooth muscle preparations, where both compounds were evaluated for bronchodilator effects mediated through TAS2R activation [2]. Indomethacin pretreatment had no effect on the potency of either compound, confirming that the observed differential is intrinsic to TAS2R activation rather than downstream prostaglandin-mediated modulation [2].
| Evidence Dimension | TAS2R bitter taste receptor activation potency |
|---|---|
| Target Compound Data | EC50 = 8.3 µM (TAS2R10); pEC50 = 4.7 ± 0.1 |
| Comparator Or Baseline | Chloroquine: pEC50 = 3.8 ± 0.1 |
| Quantified Difference | 6.1-fold greater potency (denatonium vs chloroquine) |
| Conditions | Cell-based functional TAS2R10 receptor assay; guinea-pig isolated airway smooth muscle preparation |
Why This Matters
For scientific users investigating bitter taste receptor pharmacology, denatonium provides a 6.1-fold higher potency tool compound for TAS2R activation studies compared to chloroquine, enabling lower working concentrations and potentially reduced off-target interference.
- [1] Meyerhof W, Batram C, Kuhn C, Brockhoff A, Chudoba E, Bufe B, Appendino G, Behrens M. The molecular receptive ranges of human TAS2R bitter taste receptors. Molecules. 2010;15(3):1890-1907. (Table 2: EC50 for Denatonium Benzoate on TAS2R10 = 8.3 µM) View Source
- [2] Pulkkinen V, Manson ML, Säfholm J, Adner M, Dahlén SE. Bitter taste receptor agonists as a novel class of bronchodilators in guinea-pig airways. European Respiratory Journal. 2014;44(Suppl 58):P1573. View Source
